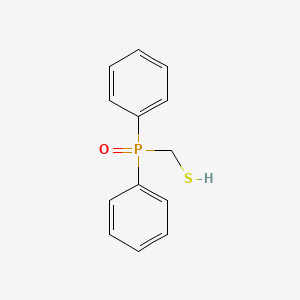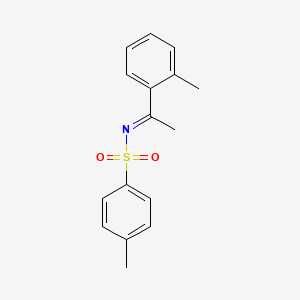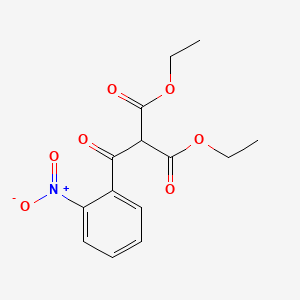
Diethyl 2-(2-nitrobenzoyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-nitrobenzoyl)malonate is an organic compound with the molecular formula C14H15NO7 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2-nitrobenzoyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitrobenzoyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-nitrobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
Formation of Enolate: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 2-nitrobenzoyl chloride to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-nitrobenzoyl)malonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Reduction: Reduction of the nitro group yields diethyl 2-(2-aminobenzoyl)malonate.
Substitution: Substitution reactions can yield a variety of esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-nitrobenzoyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-nitrobenzoyl)malonate involves its reactivity as an ester and nitro compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the nitro group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the nitrobenzoyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different functional group.
Uniqueness
Diethyl 2-(2-nitrobenzoyl)malonate is unique due to the presence of the nitrobenzoyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Propiedades
Fórmula molecular |
C14H15NO7 |
|---|---|
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
diethyl 2-(2-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H15NO7/c1-3-21-13(17)11(14(18)22-4-2)12(16)9-7-5-6-8-10(9)15(19)20/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
LXZPRMYHTALASD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
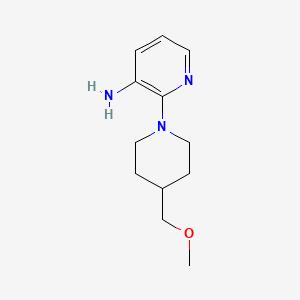


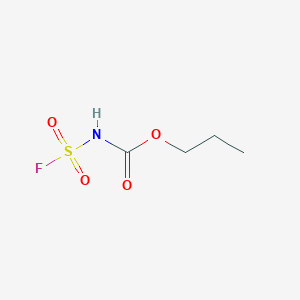
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
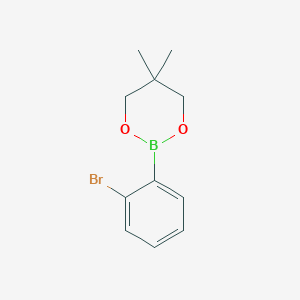


![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
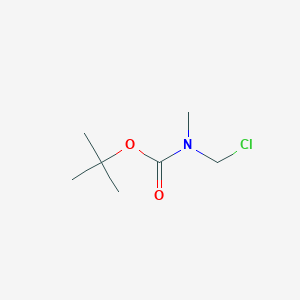
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
